4-Formyl-2,6-dimethylphenyl acetate
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Overview
Description
4-Formyl-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a formyl group (CHO) and an acetate group (COOCH3) attached to a dimethylphenyl ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that this compound could potentially be used in various chemical reactions as a reagent or intermediate .
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially influence the formation of carbon-carbon bonds .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which this compound could potentially be used, is attributed to the mild and functional group tolerant reaction conditions, and the environmentally benign nature of the organoboron reagents .
Biochemical Analysis
Biochemical Properties
4-Formyl-2,6-dimethylphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, while at high doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a specific dosage level leads to a significant change in biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of specific metabolic products, which play a role in cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-2,6-dimethylphenyl acetate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with acetic anhydride in the presence of a catalyst to form 2,6-dimethylphenyl acetate. This intermediate is then subjected to a formylation reaction using a formylating agent such as formic acid or formyl chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,6-dimethylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-2,6-dimethylphenyl acetate.
Reduction: 4-Hydroxymethyl-2,6-dimethylphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2,6-dimethylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving formyl and acetate groups.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-Formylphenyl acetate
- 2,6-Dimethylphenyl acetate
- 4-Formyl-2-methylphenyl acetate
Uniqueness
4-Formyl-2,6-dimethylphenyl acetate is unique due to the presence of both formyl and acetate groups on a dimethylphenyl ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-formyl-2,6-dimethylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIBBMRARODJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535467 |
Source
|
Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-94-8 |
Source
|
Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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